

Spectroscopic and Structural Elucidation of Pseudoerythromycin A Enol Ether: A Technical Guide

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Compound of Interest

Compound Name: *Pseudoerythromycin A enol ether*

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Abstract

Pseudoerythromycin A enol ether, a significant degradation product of the macrolide antibiotic Erythromycin A, serves as a critical analytical standard in stability studies. This technical guide provides a consolidated overview of its structural and spectroscopic properties. While detailed quantitative spectroscopic data remains largely proprietary or embedded within specialized literature, this document compiles the available information on its formation, physical characteristics, and the analytical methodologies used for its characterization. This guide also presents a logical workflow for its synthesis and analysis through diagrammatic representations.

Introduction

Pseudoerythromycin A enol ether (CAS No. 105882-69-7) is formed through a complex internal rearrangement of Erythromycin A under neutral to weakly alkaline conditions. This process involves the formation of an internal enol ether by the C6-hydroxyl group with the C9-ketone, and a subsequent attack by the C11-hydroxyl group on the lactone's carbonyl group. This translactonization results in the reduction of the macrocycle from a 14-membered to an 11-membered macrolide.^[1] While devoid of antibiotic activity, its presence is a key indicator of

Erythromycin A degradation, making it an essential reference standard in pharmaceutical quality control.

Physicochemical Properties

A summary of the key physicochemical properties of **Pseudoerythromycin A enol ether** is presented in Table 1.

Table 1: Physicochemical Properties of **Pseudoerythromycin A Enol Ether**

Property	Value	References
CAS Number	105882-69-7	[1][2]
Molecular Formula	C ₃₇ H ₆₅ NO ₁₂	[1][2]
Molecular Weight	715.9 g/mol	[1][2]
Appearance	White solid	[1]
Synonyms	LY267108, Erythromycin Impurity F	[2]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility.	[1][3]
Storage	-20°C	[1]

Spectroscopic Data

Detailed, quantitative spectroscopic data for **Pseudoerythromycin A enol ether** is not widely available in the public domain. Such data is often found within comprehensive analytical reports accompanying purchased chemical standards or in primary research articles that may be behind paywalls. The most pertinent reference identified for comprehensive spectroscopic data is:

- Pendela, M., Béni, S., Haghedooren, E., et al. (2012). Combined use of liquid chromatography with mass spectrometry and nuclear magnetic resonance for the

identification of degradation compounds in an erythromycin formulation. Analytical and Bioanalytical Chemistry, 402(2), 781-790.[4]

Researchers requiring precise ^1H NMR, ^{13}C NMR, MS, and IR data are advised to consult this publication or contact commercial suppliers of the analytical standard.

Mass Spectrometry (MS)

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a primary technique for the identification and quantification of **Pseudoerythromycin A enol ether**. In positive ion electrospray ionization mode (ESI+), the protonated molecule $[\text{M}+\text{H}]^+$ is observed.

Table 2: Mass Spectrometry Data for **Pseudoerythromycin A Enol Ether**

Ion	Expected m/z
$[\text{M}+\text{H}]^+$	716.5

Note: The expected m/z is calculated based on the molecular formula $\text{C}_{37}\text{H}_{65}\text{NO}_{12}$. Observed values in high-resolution mass spectrometry may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the unambiguous structural elucidation of **Pseudoerythromycin A enol ether**. While specific chemical shift and coupling constant data are not available in the searched literature, studies on the precursor, Erythromycin A enol ether, provide insights into the expected spectral complexity.[5] For definitive structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC would be required.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify key functional groups within the molecule. While a specific spectrum for **Pseudoerythromycin A enol ether** is not available, IR data for a related derivative (EM746) shows characteristic absorptions for hydroxyl, alkyl, ester, and ether functionalities.[6] A standard analytical method for the quantification of erythromycin in tablets

utilizes the carbonyl band (C=O) in the region of 1743–1697 cm^{-1} using FT-IR spectroscopy with KBr pellets.[7][8]

Experimental Protocols

Synthesis of Pseudoerythromycin A Enol Ether

The synthesis is a two-step process starting from Erythromycin A.

- Formation of Erythromycin A Enol Ether: Erythromycin A is treated with acetic acid under cold conditions to yield Erythromycin A enol ether.[6]
- Translactonization: The resulting Erythromycin A enol ether is refluxed in methanol in the presence of a carbonate base (e.g., potassium carbonate) to induce the translactonization, yielding **Pseudoerythromycin A enol ether**. [1][6]

Analytical Methodology for Impurity Profiling

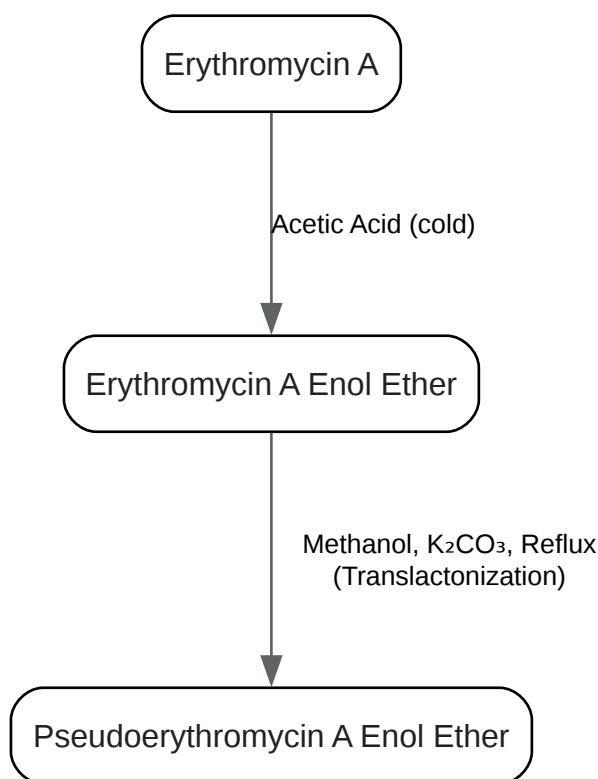
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for analyzing Erythromycin and its related substances, including **Pseudoerythromycin A enol ether**.

- Column: A high pH stable C18 column (e.g., Waters XTerra® RP18, 5 μm , 4.6 x 250 mm) is recommended.[9]
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01 M dibasic sodium phosphate, pH 10.3) and an organic modifier like acetonitrile.[9]
- Detection: UV detection at 210 nm is commonly used. For structural confirmation, coupling the HPLC system to a mass spectrometer is essential.[9]

Visualizations

Formation Pathway of Pseudoerythromycin A Enol Ether

The following diagram illustrates the synthetic and degradation pathway from Erythromycin A to **Pseudoerythromycin A enol ether**.

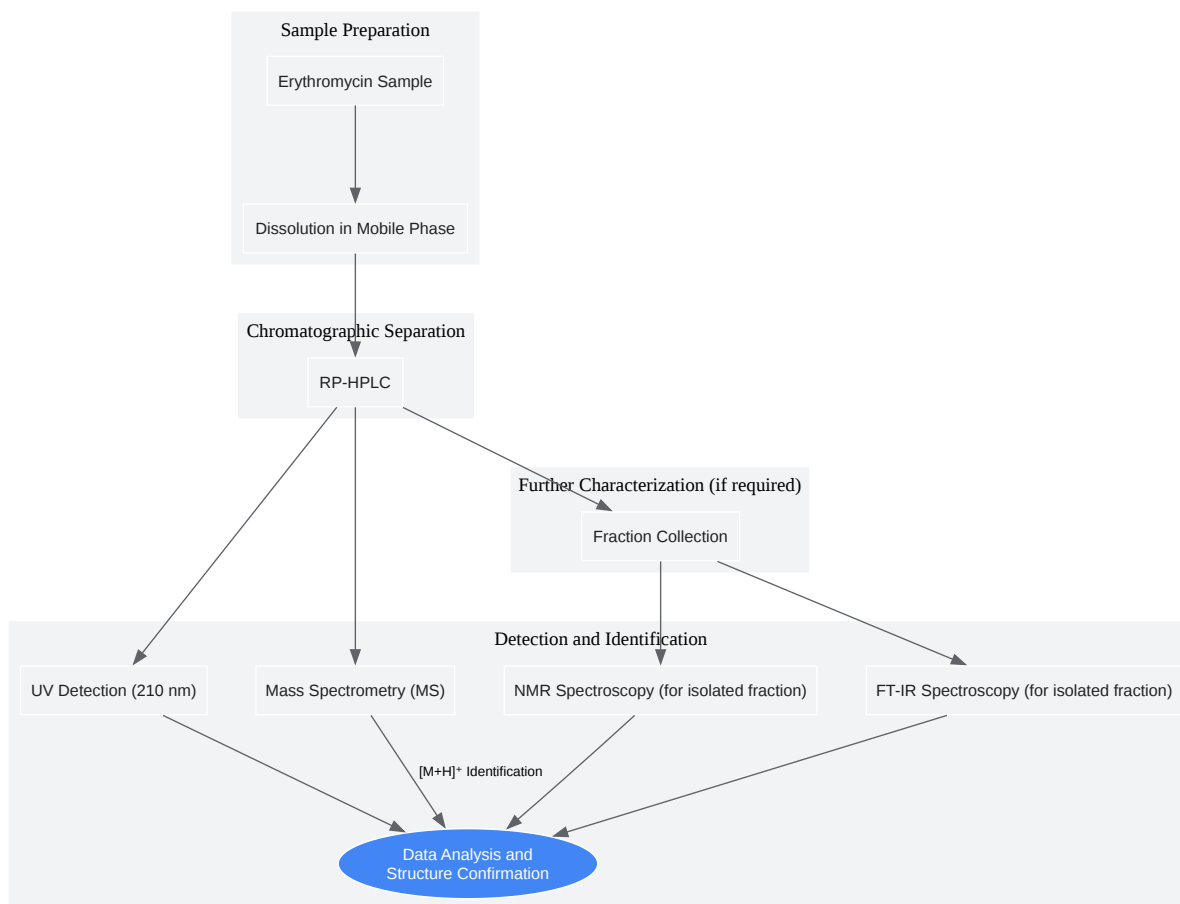


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Caption: Formation of **Pseudoerythromycin A enol ether** from Erythromycin A.

Analytical Workflow for Identification

This diagram outlines the general workflow for the identification and characterization of **Pseudoerythromycin A enol ether** in a sample.



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Caption: Analytical workflow for **Pseudoerythromycin A enol ether**.

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- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Pseudoerythromycin A Enol Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601576#spectroscopic-data-of-pseudoerythromycin-a-enol-ether-nmr-ir-ms>]

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